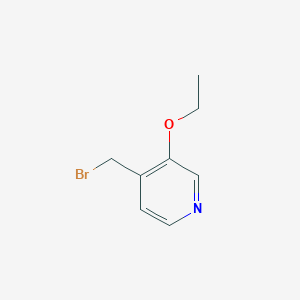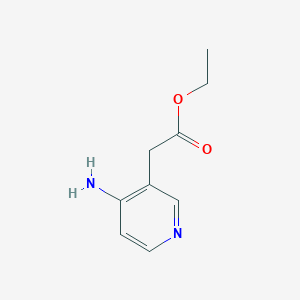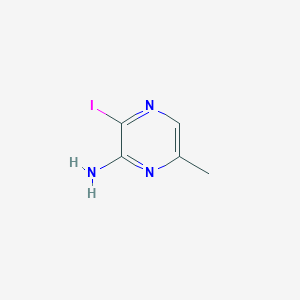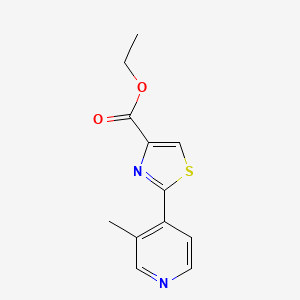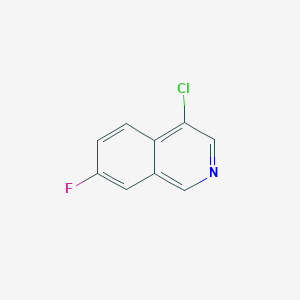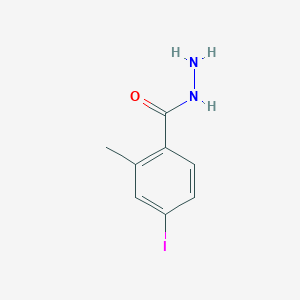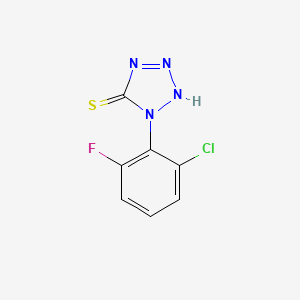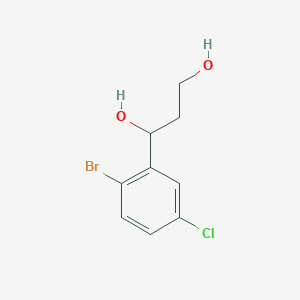
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms on a phenyl ring, which is attached to a propanediol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol typically involves the following steps:
Bromination and Chlorination: The starting material, phenylpropanediol, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2 and 5 positions of the phenyl ring, respectively.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination reactions, followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol: The enantiomer of the compound with the opposite stereochemistry.
1-(2-Bromo-5-chlorophenyl)-1,3-propanediol: The racemic mixture containing both (S)- and ®-enantiomers.
2-Bromo-5-chlorophenylboronic acid: A related compound with a boronic acid functional group instead of the propanediol moiety.
Uniqueness
(S)-1-(2-Bromo-5-chlorophenyl)-1,3-propanediol is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its ®-enantiomer and racemic mixture. This stereochemistry can influence its interactions with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C9H10BrClO2 |
|---|---|
Peso molecular |
265.53 g/mol |
Nombre IUPAC |
1-(2-bromo-5-chlorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H10BrClO2/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2 |
Clave InChI |
GVNFVCLLALBZPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CCO)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


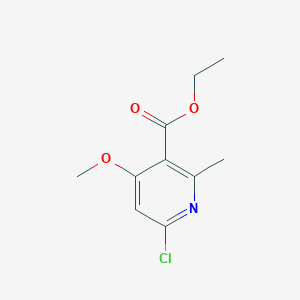

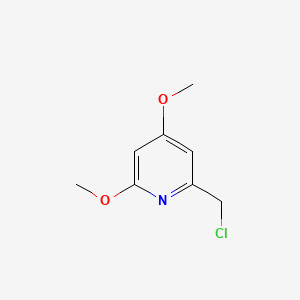
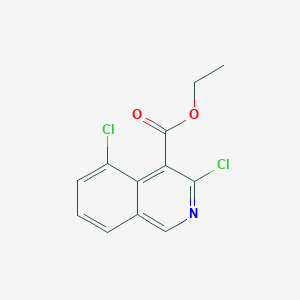
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
